5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[[4-(furan-3-yl)phenyl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(16-9-17(23-20-16)14-5-6-14)19-10-12-1-3-13(4-2-12)15-7-8-22-11-15/h1-4,7-9,11,14H,5-6,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCFDXLYJVICOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide is a hybrid compound that has garnered attention in recent years for its potential biological activities, particularly in cancer treatment. This article reviews the existing literature on its synthesis, biological activity, and mechanism of action, supported by relevant data tables and findings from case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the isoxazole ring followed by the introduction of cyclopropyl and furan substituents. The detailed synthetic route is crucial for understanding its structure-activity relationship (SAR).
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound was shown to have an IC50 value ranging from 5.6 to 17.84 µM against multiple cancer cell lines, while showing minimal cytotoxicity towards normal cells, with IC50 values exceeding 293 µM .
Table 1: Antiproliferative Activity of Related Isoxazole Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) |
|---|---|---|---|
| 5a | MDA-MB-231 | 5.6 | 293.2 |
| 5b | MCF7 | 10.4 | >100 |
| 5c | HCT116 | 12.0 | >200 |
| 5d | A549 | 15.2 | >150 |
The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 5a has been shown to induce apoptosis in MDA-MB-231 cells by promoting apoptotic pathways while inhibiting anti-apoptotic proteins like Bcl-2 .
Case Studies
- Study on Apoptosis Induction : A study demonstrated that treatment with isoxazole derivatives led to increased levels of p21^WAF-1 and decreased Bcl-2 expression in HL-60 cells, suggesting a dual mechanism involving both apoptosis and cell cycle regulation .
- Kinase Inhibition : In another investigation, compounds related to isoxazole were screened against various kinases, revealing inactivity towards several key kinases involved in cancer signaling pathways, indicating a selective mechanism that may bypass common resistance pathways seen in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-cyclopropyl-N-(4-(furan-3-yl)benzyl)isoxazole-3-carboxamide with key analogs, emphasizing substituent variations and inferred properties:
Structural and Functional Insights
Substituent Effects on Bioactivity: The cyclopropyl group in the target compound may enhance metabolic stability compared to non-cyclopropyl analogs (e.g., ), as cyclopropane rings resist oxidative degradation.
Hydrogen Bonding and Crystal Packing :
- The benzo[d]thiazolyl analog forms N–H⋯N hydrogen-bonded dimers in its crystal structure, a feature absent in the target compound due to differing substituents . This suggests divergent solid-state behaviors impacting formulation stability.
Q & A
Q. What synthetic strategies are effective for constructing the isoxazole core in this compound?
The isoxazole ring can be synthesized via hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, a method validated for structurally analogous compounds. This approach provides regioselectivity and yields of 45–72%. Critical steps include solvent selection (e.g., dichloromethane) and purification via silica gel chromatography. For the carboxamide moiety, coupling pre-formed isoxazole-3-carboxylic acid derivatives with benzylamines using HBTU/DIPEA activation in DMF achieves yields up to 78% .
Q. How is structural characterization optimally performed for this class of compounds?
Multimodal spectroscopy is recommended:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm, furan resonances at δ 6.3–7.4 ppm) .
- HRMS for molecular ion validation (error < 5 ppm).
- IR spectroscopy to verify carboxamide C=O stretches (~1650 cm⁻¹) .
Q. What purification techniques are suitable for isolating the target compound?
- Column chromatography (silica gel, hexane/EtOAc gradient) resolves isoxazole intermediates .
- Recrystallization (MeOH/2-propanol/EtOAC/H₂O) improves purity for carboxamide derivatives, particularly with aromatic substituents .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzylamine coupling step?
Key variables to test:
Q. What computational strategies predict biological targets for this compound?
- Molecular docking (Surflex module) identifies potential interactions with enzymes like acetyl-CoA carboxylase (ACC), leveraging the isoxazole’s hydrogen-bonding capacity .
- cLogP calculations (3.5–4.2 range) assess membrane permeability for cellular assays .
Q. How should researchers resolve contradictions in reported biological activity data for similar isoxazole-carboxamides?
Discrepancies in IC₅₀ values (e.g., ACC inhibition ranging from 0.1–10 µM) may arise from:
- Assay conditions (ATP concentration variations, incubation time).
- Structural nuances : Substituent electronegativity (e.g., furan vs. phenyl groups) alters binding kinetics .
- Control experiments : Validate target engagement using orthogonal methods (e.g., thermal shift assays) .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace cyclopropyl with tert-butyl to evaluate steric effects on target binding .
- Substituent screening : Test furan-3-yl vs. thiophene-2-yl analogs to probe heterocycle-specific interactions .
- Bioisosteres : Replace carboxamide with sulfonamide to assess hydrogen-bonding versatility .
Data Analysis & Optimization
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Four-parameter logistic models (GraphPad Prism) calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
- Outlier detection : Grubbs’ test (α = 0.05) identifies anomalous replicates in triplicate experiments .
Q. How can green chemistry principles be applied to improve synthesis sustainability?
- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME) for safer waste profiles .
- Catalyst recycling : Immobilize Pd/C for Suzuki-Miyaura couplings, reducing heavy-metal residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
